Bis(2,5-dioxopyrrolidin-1-yl) succinate

Catalog No.
S591397
CAS No.
30364-60-4
M.F
C12H12N2O8
M. Wt
312.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dioxopyrrolidin-1-yl) succinate

CAS Number

30364-60-4

Product Name

Bis(2,5-dioxopyrrolidin-1-yl) succinate

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) butanedioate

Molecular Formula

C12H12N2O8

Molecular Weight

312.23 g/mol

InChI

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2

InChI Key

ZSNFGVQUPMRCIP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O

Synonyms

disuccinimidyl succinate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O

Field Proteomics

Application

The DSSO crosslinker is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This is particularly useful in the study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .

Methods of Application

The DSSO crosslinker possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

Results or Outcomes

The use of DSSO crosslinker provides complementary data to thiol-reactive and acidic residue-targeting reagents . It helps in the elucidation of PPIs and contributes to the understanding of the structural dynamics of protein complexes .

Field Biochemistry

DSS is used in the field of biochemistry, specifically for the analysis of protein-protein interactions .

Application

DSS is used for chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . It helps to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . It is also used for protein crosslinking to create bioconjugates via single-step reactions .

Methods of Application

DSS is a homobifunctional crosslinker that reacts with primary amines to form amide bonds . It is often used to crosslink proteins to each other or to any molecule with exposed amine groups .

Results or Outcomes

The use of DSS helps in the elucidation of protein-protein interactions and contributes to the understanding of the structural dynamics of protein complexes . It can also be used to immobilize proteins onto amine-coated surfaces .

Field Emergency Medicine

“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” is used in the field of emergency medicine .

Application

This compound is used to establish a patent airway with suction where necessary . It is used to monitor and treat, where necessary, for pulmonary oedema and shock . It is also used to anticipate seizures .

Methods of Application

The application of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” involves administering oxygen by non-rebreather mask at 10 to 15 L/min .

Results or Outcomes

The use of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” helps in the treatment of respiratory insufficiency and assists ventilation as necessary .

Bis(2,5-dioxopyrrolidin-1-yl) succinate is a chemical compound with the molecular formula C12H12N2O8C_{12}H_{12}N_{2}O_{8} and a molecular weight of approximately 312.23 g/mol. This compound features two 2,5-dioxopyrrolidin-1-yl groups attached to a succinate moiety, which is derived from succinic acid. Its structural properties include eight hydrogen bond acceptors and no hydrogen bond donors, indicating a potential for significant interactions in biochemical environments . The compound is recognized for its role in forming stable amide bonds, making it useful in various biochemical applications.

, primarily as a coupling reagent. It facilitates the formation of amide bonds between primary amines and carboxylic acids through a mechanism that involves the activation of the carboxylic acid group. This reaction is particularly valuable in peptide synthesis and other applications where stable linkages are required .

The biological activity of Bis(2,5-dioxopyrrolidin-1-yl) succinate has been explored in various studies, particularly regarding its anticonvulsant properties. Research indicates that derivatives of this compound exhibit significant anticonvulsant activity, suggesting potential therapeutic applications in treating epilepsy and other neurological disorders . Its structural analogs have been studied for their ability to interact with neurotransmitter systems, enhancing their pharmacological profiles.

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) succinate can be achieved through several methods:

  • Direct Condensation: Combining 2,5-dioxopyrrolidin-1-yl derivatives with succinic acid under controlled conditions to facilitate esterification.
  • Use of Coupling Reagents: Employing coupling agents such as dicyclohexylcarbodiimide (DCC) or similar compounds to promote the reaction between the dioxopyrrolidine and succinic acid derivatives.
  • Modification of Existing Compounds: Starting from simpler dioxopyrrolidine derivatives and introducing the succinate moiety through chemical transformations .

Bis(2,5-dioxopyrrolidin-1-yl) succinate finds applications in various fields:

  • Pharmaceuticals: As a coupling agent in drug synthesis, particularly in creating peptide-based therapeutics.
  • Biochemistry: In biochemical assays where stable linkages are necessary for functional studies.
  • Material Science: Used in the development of polymeric materials where specific interactions are desired .

Interaction studies involving Bis(2,5-dioxopyrrolidin-1-yl) succinate focus on its ability to form stable complexes with various biomolecules. These interactions are crucial for understanding its mechanism of action in biological systems. The compound's ability to engage with primary amines allows it to act effectively as a linker in drug design and development processes .

Several compounds share structural similarities with Bis(2,5-dioxopyrrolidin-1-yl) succinate, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate68528-80-30.98
2,5-Dioxopyrrolidin-1-yl tetradecanoate69888-86-40.98
2,5-Dioxopyrrolidin-1-yl acetate14464-29-00.96
2,5-Dioxopyrrolidin-1-yl acrylate38862-24-70.89
2,5-Dioxopyrrolidin-1-yl propionate30364-55-70.86

These compounds differ primarily in their side chains and functional groups, which influence their solubility, reactivity, and biological activity. The unique arrangement of functional groups in Bis(2,5-dioxopyrrolidin-1-yl) succinate enhances its effectiveness as a coupling agent compared to others in this category .

Molecular Configuration and Reactive Group Topology

Bis(2,5-dioxopyrrolidin-1-yl) succinate is defined by its distinctive structure, which features two N-hydroxysuccinimide ester groups symmetrically flanking a central succinate linker. The compound’s systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-({4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutanoyl}oxy)-2,5-pyrrolidinedione, reflecting its bifunctional nature [1]. The molecular formula is C12H12N2O8, and the compound has a calculated molecular weight of 312.23 g/mol [5]. The core of the molecule is a succinic acid backbone, with each carboxyl group esterified to an N-hydroxysuccinimide moiety, resulting in two highly reactive succinimide ester termini [4].

The spatial topology of Bis(2,5-dioxopyrrolidin-1-yl) succinate is such that the two N-hydroxysuccinimide groups are positioned at opposite ends of the succinate linker. This configuration imparts the compound with homobifunctionality, allowing it to react with two primary amine groups, typically found on lysine residues of proteins or other amine-containing molecules, to form stable amide bonds . The distance between the two reactive esters is determined by the length of the succinate spacer, which is four carbon atoms, providing a moderate span suitable for crosslinking closely associated biomolecules.
The three-dimensional conformation of Bis(2,5-dioxopyrrolidin-1-yl) succinate, as depicted in molecular modeling studies, shows a relatively linear arrangement of the succinate linker, with the succinimide rings oriented in a manner that facilitates accessibility to nucleophilic attack by amines. This structural arrangement is critical for its function as a crosslinker, as it dictates both the reactivity and selectivity of the compound in bioconjugation reactions [4].

Table 1.1: Fundamental Structural Parameters of Bis(2,5-dioxopyrrolidin-1-yl) succinate

ParameterValueReference
IUPAC Name1-({4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutanoyl}oxy)-2,5-pyrrolidinedione [1]
Molecular FormulaC12H12N2O8 [5]
Molecular Weight312.23 g/mol [5]
Number of Reactive Groups2 (N-hydroxysuccinimide esters)
Spacer Length4 carbon atoms (succinate) [4]

The presence of two N-hydroxysuccinimide ester groups is particularly noteworthy, as these functional groups are highly susceptible to nucleophilic attack by primary amines, facilitating the formation of amide bonds under mild conditions. This reactivity underpins the widespread use of Bis(2,5-dioxopyrrolidin-1-yl) succinate in protein crosslinking and bioconjugation protocols .

Solubility Characteristics in Polar vs. Nonpolar Solvents

The solubility profile of Bis(2,5-dioxopyrrolidin-1-yl) succinate is a critical determinant of its utility in various chemical and biological applications. Its solubility is governed by the balance between the hydrophilic succinate core and the relatively hydrophobic succinimide ester groups.

Empirical data indicate that Bis(2,5-dioxopyrrolidin-1-yl) succinate is only sparingly soluble in water and most polar solvents under standard conditions [5]. However, it exhibits moderate solubility in certain organic solvents, particularly those with intermediate polarity. For example, the compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and chloroform, especially when heated or subjected to sonication [5]. The limited solubility in aqueous media is attributed to the hydrophobic nature of the succinimide rings, while the succinate linker imparts some degree of polarity.

The following table summarizes the solubility characteristics of Bis(2,5-dioxopyrrolidin-1-yl) succinate in representative solvents:

Table 1.2: Solubility of Bis(2,5-dioxopyrrolidin-1-yl) succinate in Common Solvents

SolventSolubility (Qualitative)NotesReference
WaterVery lowHydrolysis may occur [5]
Dimethyl sulfoxideSlightly solubleEnhanced with heating/sonication [5]
ChloroformSlightly solubleEnhanced with heating/sonication [5]
MethanolPoorly solubleNot recommended [5]
AcetonitrilePoorly solubleNot recommended [5]
EthanolPoorly solubleNot recommended [5]

The differential solubility in polar versus nonpolar solvents is a direct consequence of the molecular structure. In highly polar solvents such as water, the compound’s hydrophobic regions limit its solubility, and hydrolysis of the N-hydroxysuccinimide esters can further reduce its stability and solubility. In contrast, moderately polar organic solvents such as DMSO and chloroform can solubilize the compound to a limited extent, making them the solvents of choice for preparing stock solutions for laboratory use [5].

It is important to note that the solubility of Bis(2,5-dioxopyrrolidin-1-yl) succinate is also influenced by temperature and agitation. Heating and sonication can increase solubility, but care must be taken to avoid conditions that promote hydrolysis or degradation of the reactive ester groups [5].

Thermal Stability and Degradation Pathways

The thermal stability of Bis(2,5-dioxopyrrolidin-1-yl) succinate is a critical parameter for its storage, handling, and application in chemical synthesis and bioconjugation. The compound is a solid at room temperature, with a reported melting point in the range of 305–306°C [5]. This high melting point reflects a robust crystalline lattice, which confers significant thermal stability under ambient conditions.

Thermal degradation studies and predictive modeling suggest that Bis(2,5-dioxopyrrolidin-1-yl) succinate remains stable up to its melting point, beyond which decomposition occurs. The predicted boiling point is approximately 471.6±55.0°C, although decomposition is likely to precede boiling under standard atmospheric pressure [5]. The compound is hygroscopic, meaning it readily absorbs moisture from the environment, which can accelerate hydrolytic degradation of the N-hydroxysuccinimide esters.

The principal degradation pathway for Bis(2,5-dioxopyrrolidin-1-yl) succinate is hydrolysis, particularly in the presence of water or aqueous buffers. Hydrolysis results in the cleavage of the succinimide ester bonds, yielding succinic acid and N-hydroxysuccinimide as the primary products . This reaction is catalyzed by both acidic and basic conditions, with the rate of hydrolysis increasing at higher temperatures and extremes of pH.

Table 1.3: Thermal and Hydrolytic Stability Parameters

ParameterValue/ObservationReference
Melting Point305–306°C [5]
Boiling Point (predicted)471.6±55.0°C [5]
HygroscopicityYes [5]
Hydrolysis ProductsSuccinic acid, N-hydroxysuccinimide
Stability in AirDegrades upon prolonged exposure [5]
Recommended StorageInert atmosphere, -20°C [5]

To maximize stability, Bis(2,5-dioxopyrrolidin-1-yl) succinate should be stored under an inert atmosphere (such as nitrogen or argon) at temperatures below -20°C, and protected from moisture. Under these conditions, the compound retains its reactivity for extended periods [5]. When dissolved in suitable organic solvents, solutions should be prepared immediately prior to use to minimize hydrolytic degradation.

Comparative Analysis with Structurally Analogous Crosslinkers (Disuccinimidyl Suberate vs. Disuccinimidyl Sulfoxide vs. Disuccinimidyl Glutarate)

Bis(2,5-dioxopyrrolidin-1-yl) succinate is part of a broader class of homobifunctional N-hydroxysuccinimide ester crosslinkers, which includes Disuccinimidyl suberate, Disuccinimidyl sulfoxide, and Disuccinimidyl glutarate. These compounds share a common mechanism of action—crosslinking primary amines via amide bond formation—but differ in their spacer length, chemical composition, and physicochemical properties.

Table 1.4: Comparative Physicochemical Properties of Common N-hydroxysuccinimide Ester Crosslinkers

Crosslinker NameSpacer TypeSpacer Length (Carbons)Molecular Weight (g/mol)Solubility (DMSO)Melting Point (°C)Hydrolytic StabilityReference
Bis(2,5-dioxopyrrolidin-1-yl) succinateSuccinate4312.23Slight305–306Moderate [5]
Disuccinimidyl suberateSuberate8404.42Moderate~90–95Higher
Disuccinimidyl sulfoxideSulfoxide8 (with S=O)430.43Moderate~120–125Lower
Disuccinimidyl glutarateGlutarate5326.25Slight~100–105Moderate

The primary distinguishing feature among these crosslinkers is the length and chemical nature of the spacer group. Bis(2,5-dioxopyrrolidin-1-yl) succinate has a relatively short, rigid, four-carbon succinate spacer, which restricts the crosslinking distance to closely associated amine groups. Disuccinimidyl suberate, with an eight-carbon aliphatic chain, allows for crosslinking over greater distances, accommodating larger molecular assemblies. Disuccinimidyl sulfoxide introduces a polar sulfoxide group into the spacer, imparting increased hydrophilicity and potentially altering reactivity and solubility. Disuccinimidyl glutarate, with a five-carbon glutarate spacer, occupies an intermediate position in terms of crosslinking span.

The solubility of these crosslinkers in organic solvents, particularly DMSO, is generally moderate, but varies with spacer length and polarity. Disuccinimidyl suberate and Disuccinimidyl sulfoxide tend to be more soluble in DMSO than Bis(2,5-dioxopyrrolidin-1-yl) succinate, likely due to their longer, more flexible spacers and, in the case of Disuccinimidyl sulfoxide, the presence of a polar sulfoxide group.

Thermal stability, as reflected by melting points, varies significantly. Bis(2,5-dioxopyrrolidin-1-yl) succinate exhibits a high melting point, indicative of strong intermolecular forces and crystalline stability. In contrast, Disuccinimidyl suberate and Disuccinimidyl glutarate have lower melting points, consistent with their more flexible, aliphatic spacers.

Hydrolytic stability is a critical parameter for practical use. All N-hydroxysuccinimide ester crosslinkers are susceptible to hydrolysis, but the rate is influenced by spacer composition, with polar or electron-withdrawing groups (such as the sulfoxide in Disuccinimidyl sulfoxide) generally accelerating hydrolysis. Bis(2,5-dioxopyrrolidin-1-yl) succinate exhibits moderate hydrolytic stability, necessitating careful handling and storage.

Table 1.5: Crosslinker Comparison—Summary of Key Features

FeatureBis(2,5-dioxopyrrolidin-1-yl) succinateDisuccinimidyl suberateDisuccinimidyl sulfoxideDisuccinimidyl glutarate
Spacer Length4 carbons8 carbons8 carbons (with S=O)5 carbons
Spacer PolarityModerate (succinate)Low (alkyl)High (sulfoxide)Moderate (glutarate)
Crosslinking DistanceShortLongLongIntermediate
Melting PointHigh (~305°C)Low (~90–95°C)Moderate (~120°C)Moderate (~100°C)
Solubility in DMSOSlightModerateModerateSlight
Hydrolytic StabilityModerateHigherLowerModerate

This comparative analysis underscores the importance of selecting an appropriate crosslinker based on the specific requirements of the intended application, including desired crosslinking distance, solubility, and stability.

XLogP3

-1.9

Other CAS

30364-60-4

Wikipedia

Disuccinimidyl succinate

Dates

Last modified: 08-15-2023

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